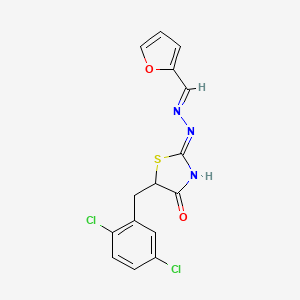
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H11Cl2N3O2S and its molecular weight is 368.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₅H₁₁Cl₂N₃O₂S, with a structure that incorporates a thiazolidinone ring modified by dichlorobenzyl and furan substituents. The presence of these substituents can significantly influence the biological activity of the compound.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinones can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
Case Study:
A study on related thiazolidinone compounds demonstrated IC₅₀ values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, suggesting potent anticancer activity comparable to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Thiazolidinones have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a comparative study, several thiazolidinone derivatives were tested for their antibacterial efficacy, revealing that some derivatives had better activity than established antibiotics like ketoconazole .
Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress. The compound's structural modifications can enhance its ability to scavenge free radicals.
Evaluation:
Studies utilizing DPPH and ABTS assays indicated that certain thiazolidinone derivatives exhibited significant antioxidant activity, with some compounds showing effectiveness comparable to Vitamin C .
Structure-Activity Relationship (SAR)
The biological activities of thiazolidinones are heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance specific activities:
- Position 2: Substituents here can improve anticancer potency.
- Position 3: Modifications often enhance antimicrobial efficacy.
- Position 5: This position is crucial for antioxidant activity.
科学研究应用
Anticancer Applications
Recent studies have highlighted the potential of thiazolidinone derivatives, including (Z)-5-(2,5-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one, as promising anticancer agents. The compound is believed to exert its effects by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Case Studies
- In Vitro Studies : A study investigating various thiazolidinone derivatives demonstrated significant anticancer activity against several cancer cell lines. For instance, compounds similar to this compound exhibited inhibition rates of up to 84.19% against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) .
- Mechanism of Action : The compound may influence apoptosis pathways and inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases .
Antimicrobial Properties
Thiazolidinone derivatives have also been explored for their antimicrobial properties. The presence of the dichlorobenzyl moiety enhances the compound's interaction with bacterial membranes, potentially leading to increased efficacy against various pathogens.
Case Studies
- Antibacterial Activity : Research has shown that similar thiazolidinone compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to achieve inhibition rates exceeding 88% against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds within this class may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies
- In Vivo Studies : Preliminary studies indicate that certain thiazolidinone derivatives can significantly reduce inflammation markers in animal models, suggesting their utility as therapeutic agents in conditions like arthritis and other inflammatory disorders .
Summary Table of Applications
属性
IUPAC Name |
(2Z)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-10-3-4-12(17)9(6-10)7-13-14(21)19-15(23-13)20-18-8-11-2-1-5-22-11/h1-6,8,13H,7H2,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOLXVPAMJGMH-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













